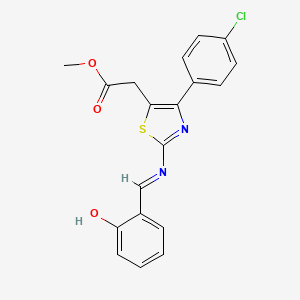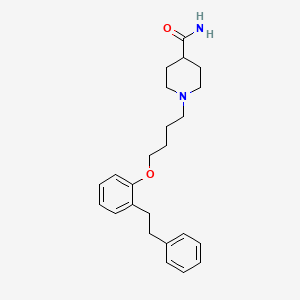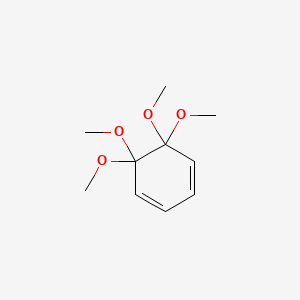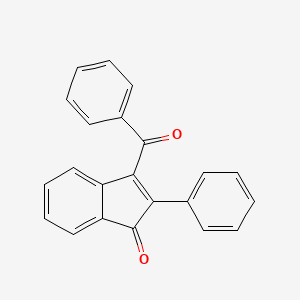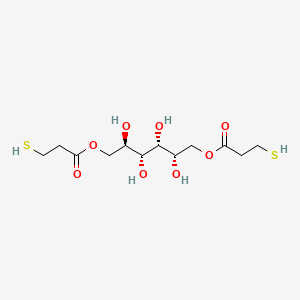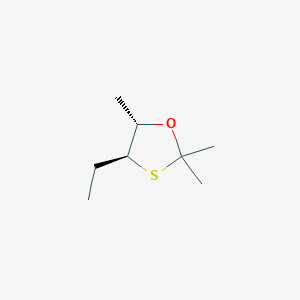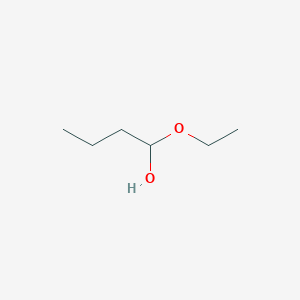
1-Ethoxybutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxybutan-1-ol, also known as butyl ethyl ether, is an organic compound with the molecular formula C₆H₁₄O. It is a colorless liquid with a mild, pleasant odor. This compound is used in various industrial applications due to its solvent properties and chemical reactivity .
Métodos De Preparación
1-Ethoxybutan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of butanol with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound . Industrial production methods often involve the use of catalytic processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-Ethoxybutan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanoic acid and ethyl acetate under specific conditions.
Reduction: Reduction reactions typically yield butanol and ethanol.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethoxybutan-1-ol has several scientific research applications:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the extraction and purification of biological molecules.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is utilized in the production of coatings, adhesives, and cleaning agents.
Mecanismo De Acción
The mechanism of action of 1-ethoxybutan-1-ol involves its interaction with various molecular targets. As a solvent, it can dissolve a wide range of organic compounds, facilitating chemical reactions. Its reactivity is primarily due to the presence of the ethoxy group, which can participate in nucleophilic substitution and other reactions .
Comparación Con Compuestos Similares
1-Ethoxybutan-1-ol can be compared with other similar compounds such as:
Butanol: Similar in structure but lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethyl acetate: Contains an ester functional group, making it more suitable for specific applications in organic synthesis.
Butyl ethyl ether: Another name for this compound, highlighting its ether functional group.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various applications.
Propiedades
Número CAS |
70808-60-5 |
|---|---|
Fórmula molecular |
C6H14O2 |
Peso molecular |
118.17 g/mol |
Nombre IUPAC |
1-ethoxybutan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-5-6(7)8-4-2/h6-7H,3-5H2,1-2H3 |
Clave InChI |
HMNZROFMBSUMAB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


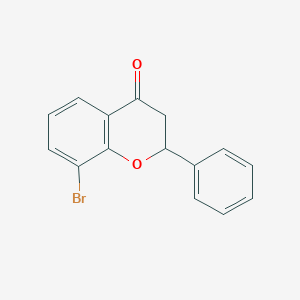
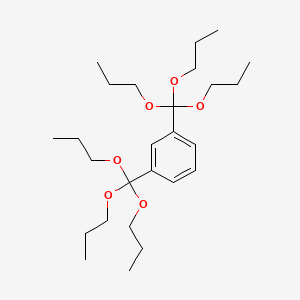

![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)
